![molecular formula C8H9N B1331125 (2s)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile CAS No. 2890-96-2](/img/structure/B1331125.png)
(2s)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2s)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile” is a chemical compound with the molecular formula C8H9N . It has a molecular weight of 119.16 g/mol . The compound is also known by other names such as “(1R,2S,4R)-rel-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile” and "SCHEMBL4968794" .
Molecular Structure Analysis
The InChI representation of the molecule is InChI=1S/C8H9N/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-4H2/t6?,7?,8-/m1/s1 . The canonical SMILES representation is C1C2CC(C1C=C2)C#N and the isomeric SMILES representation is C1C@@HC#N . These representations provide a detailed view of the molecular structure of the compound.
Physical And Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 1.4, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . The compound has a topological polar surface area of 23.8 Ų . It has a complexity of 196 . The exact mass and the monoisotopic mass of the compound are both 119.073499291 g/mol .
科学的研究の応用
Synthesis of Dialkyl Butenolides
(2s)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile: serves as an intermediate in the synthesis of 4,4-dialkyl-2-butenolides . This process involves a reaction with two moles of Grignard reagent, followed by cycloreversion, which is the elimination of furan, to release the double bond. These butenolides are valuable in various synthetic organic chemistry applications due to their presence in numerous natural products and pharmaceuticals.
Diels-Alder Reactions
The compound can participate in Diels-Alder reactions, a cornerstone method in synthetic organic chemistry for creating 6-membered rings . This reaction is particularly useful for constructing complex molecular architectures found in natural products and pharmaceuticals.
Crystallography Studies
The structural analogs of (2s)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile have been used in crystallography studies to understand molecular conformations and interactions . These studies can provide insights into the stability and reactivity of related compounds.
Organic Chemistry Education
This compound is also utilized in educational settings as part of the undergraduate chemistry curriculum, where students carry out projects involving common organic chemistry reactions . It serves as a practical example to demonstrate important concepts in organic synthesis.
Ring-Opening Metathesis Polymerization (ROMP)
Its derivatives may serve as monomers in ROMP, a form of chain-growth polymerization initiated by an organometallic catalyst . ROMP is used to produce high-performance polymers with unique properties for industrial applications.
Synthesis of Carbasugar Analogues
The compound’s derivatives have been used in the synthesis of carbasugar analogues, which are important in the study of enzymatic reactions and potential therapeutic agents . These analogues can mimic the structure of natural sugars and interfere with biological processes.
Regioselective Control in Synthesis
The compound can be used to achieve regioselective control in the synthesis of asymmetrical dienes and dienophiles . This control is crucial for the production of substances with specific structural features required for biological activity.
Research on Anti-Tuberculosis Agents
Its derivatives have been proposed as intermediates in reactions catalyzed by enzymes essential for the survival of Mycobacterium tuberculosis . This makes them potential targets for developing new anti-tuberculosis agents.
Safety and Hazards
特性
IUPAC Name |
(2S)-bicyclo[2.2.1]hept-5-ene-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-4H2/t6?,7?,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAXQTDMWYDIJX-KAVNDROISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2CC1C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2890-96-2 |
Source


|
| Record name | NSC76083 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76083 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

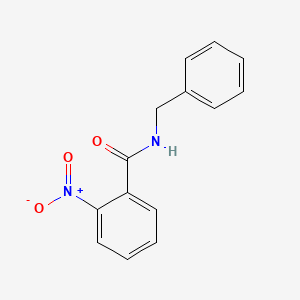
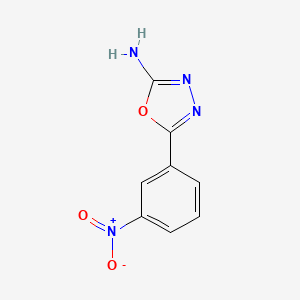
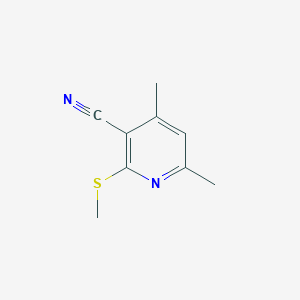


![2-[(2-Furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B1331060.png)
![1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene](/img/structure/B1331063.png)

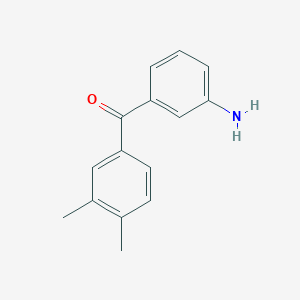

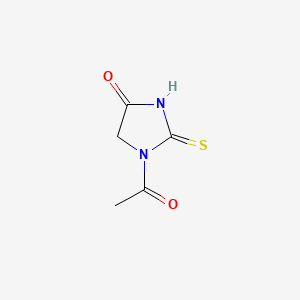
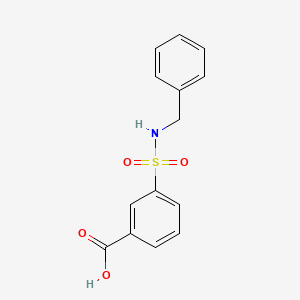
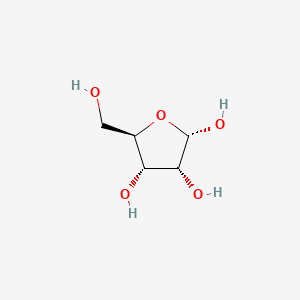
![(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide](/img/structure/B1331079.png)